molecular formula C21H22O7 B10787130 Praeruptorin A CAS No. 73069-25-7

Praeruptorin A

Cat. No.: B10787130
CAS No.: 73069-25-7
M. Wt: 386.4 g/mol
InChI Key: XGPBRZDOJDLKOT-NXIDYTHLSA-N
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Description

Praeruptorin A is a pyranocoumarin compound found in the dried root of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Praeruptorin A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Peucedanum praeruptorum Dunn using organic solvents. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale extraction and purification processes. The roots of Peucedanum praeruptorum Dunn are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Praeruptorin A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield hydrogenated compounds .

Comparison with Similar Compounds

Praeruptorin A is often compared with other pyranocoumarins such as Praeruptorin B and Praeruptorin E. While all these compounds share similar core structures, this compound is unique in its specific pharmacological activities and potency:

Similar Compounds

Properties

IUPAC Name

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBRZDOJDLKOT-NXIDYTHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653395
Record name (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73069-25-7, 73069-27-9
Record name (+-)-Praeruptorin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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